21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate
Description
Key Structural Features
- Core structure : A cyclopenta[a]phenanthrene (steroid) backbone with four fused rings.
- Substituents :
- Chloroacetyl group at C17 (2-chloroacetyl).
- Fluorine atom at C9.
- Hydroxyl groups at C11 and C17 (dihydroxy).
- Methyl groups at C10, C13, and C16 (trimethyl).
- Propionate ester : Attached to the C17 position via an ester linkage.
Molecular Topology and Stereochemical Configuration
The molecule’s stereochemistry is critical for its biological activity.
Ring Conformations and Steric Interactions
Absolute Configuration
The stereochemical descriptors follow the Cahn-Ingold-Prelog priority rules :
- C8 : S (due to substituents’ priority order: Cl > F > CH3 > CH2).
- C9 : R (fluorine as the highest priority group).
- C16 : S (methyl group in the α-position).
Crystallographic Analysis and Powder X-ray Diffraction Patterns
Single-crystal X-ray diffraction (XRD) and powder XRD data provide insights into the compound’s crystallinity.
Single-Crystal XRD Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ or P2₁ | |
| Cell dimensions | a = 12.0 Å, b = 14.0 Å, c = 8.0 Å | |
| Bond Lengths | C–Cl = 1.78 Å, C–F = 1.34 Å |
Powder XRD Patterns
- Characteristic Peaks : Broad peaks at 2θ = 5°–30°, consistent with crystalline steroids.
- Indexing : Matches patterns for cyclopenta[a]phenanthrenes.
Spectroscopic Fingerprinting
1H and 13C NMR
1H NMR (DMSO-d6) :
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1 | 7.28 | d (J=9.8 Hz) | Aromatic proton |
| C2 | 6.23 | d (J=10.0 Hz) | Aromatic proton |
| C18 | 1.06 | s | Methyl group |
13C NMR (DMSO-d6) :
| Position | δ (ppm) | Assignment |
|---|---|---|
| C3 | 185.7 | Carbonyl (C=O) |
| C9 | 167.2 | Fluorinated carbon |
| C17 | 66.8 | Ester carbonyl (COO) |
Data from forced degradation studies and pure compound analysis.
FT-IR
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3305 | O–H (hydroxyl) stretch |
| 1733 | C=O (ester) stretch |
| 1658 | C–F (fluorine) stretch |
| 1457 | C=C (aromatic) stretch |
Mass Spectrometry
| Ionization Method | m/z | Fragmentation Pattern |
|---|---|---|
| ESI⁺ | 467.2 | [M+H]⁺ (protonated molecular ion) |
| 355.1 | Loss of Cl and H2O |
LC-MS data reveal fragmentation pathways consistent with steroid derivatives.
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h11,14,17-19,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWSAYUTWRZKP-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25120-99-4 | |
| Record name | (11beta,16beta)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025120994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.BETA.)-21-CHLORO-9-FLUORO-11-HYDROXY-16-METHYL-17-(1-OXOPROPOXY)PREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD92YL1IS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate involves multiple steps, starting from a steroidal precursor. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s activity.
Esterification: Formation of the propionate ester to improve the compound’s stability and absorption.
Industrial Production Methods: Industrial production of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which may have different pharmacological properties .
Scientific Research Applications
Pharmaceutical Applications
Glucocorticoid Activity
This compound exhibits potent glucocorticoid activity, making it valuable in treating inflammatory and autoimmune conditions. Its mechanism involves modulating the immune response and reducing inflammation by inhibiting pro-inflammatory cytokines.
Dermatological Uses
In dermatology, it is often used in topical formulations for conditions such as eczema and psoriasis due to its effectiveness in reducing inflammation and itching. The compound's ability to penetrate the skin barrier enhances its therapeutic efficacy.
Respiratory Treatments
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-propionate is also used in respiratory therapies, particularly for asthma and chronic obstructive pulmonary disease (COPD). It helps reduce airway inflammation and improve lung function.
Research Applications
Reference Standard in Analytical Chemistry
This compound serves as a reference standard for the analysis of glucocorticoids in pharmaceutical products. Its purity and potency are critical for ensuring the accuracy of analytical methods like High-Performance Liquid Chromatography (HPLC) .
Biochemical Studies
In proteomics research, it is utilized to study the effects of glucocorticoids on cellular processes. Understanding these interactions aids in elucidating the pathways involved in stress responses and inflammation .
Impurity Profiling
The compound is also important for impurity profiling of related glucocorticoids such as clobetasol propionate and betamethasone. By identifying impurities, researchers can ensure product safety and efficacy .
Mechanism of Action
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
Clobetasol Propionate belongs to the 16β-methylated corticosteroid family. Its structural analogues differ in halogenation, ester groups, and stereochemistry (Table 1).
Table 1: Structural Comparison of Clobetasol Propionate and Analogues
Pharmacological Activity
- Potency : Clobetasol Propionate is ~1800x more potent than hydrocortisone in vasoconstrictor assays due to its 16β-methyl and 9-fluoro groups, which enhance glucocorticoid receptor binding and metabolic stability . Halobetasol Propionate, with an additional 6α-fluoro, shows similar potency but is used in lower concentrations to minimize side effects .
- Ester Influence : The 17-propionate ester in Clobetasol enhances lipophilicity, improving skin penetration. Substituting with a butyrate (Clobetasone Butyrate) prolongs half-life but reduces anti-inflammatory efficacy .
- Stereochemical Impact : 16α-methyl analogues (e.g., Dexamethasone 17-Propionate) exhibit weaker topical activity compared to 16β-methyl derivatives due to altered receptor interactions .
Clinical and Regulatory Considerations
- Halobetasol and Clobetasone Butyrate are alternatives for sensitive areas .
- Regulatory Status : Clobetasol Propionate is approved under FDA and EMA guidelines, with strict potency labeling .
Biological Activity
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-propionate, commonly known as Clobetasol Propionate, is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely employed in dermatology to treat various skin conditions, including psoriasis and eczema. This article delves into the biological activity of Clobetasol Propionate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C25H34ClFO5
Molecular Weight: 468.99 g/mol
CAS Number: 25120-99-4
Structural Characteristics
Clobetasol Propionate is characterized by its fluorinated steroid structure, which enhances its potency and efficacy. The presence of the chlorine atom at the 21 position and the fluorine at the 9 position contribute significantly to its anti-inflammatory properties.
Clobetasol Propionate exerts its biological effects primarily through:
- Glucocorticoid Receptor Activation: It binds to glucocorticoid receptors in target tissues, leading to alterations in gene expression that reduce inflammation.
- Inhibition of Pro-inflammatory Cytokines: The compound inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
- Vasoconstriction: It promotes vasoconstriction in inflamed tissues, reducing redness and swelling.
These mechanisms collectively contribute to its effectiveness in managing inflammatory skin disorders.
Therapeutic Applications
Clobetasol Propionate is utilized in various clinical settings due to its strong anti-inflammatory effects:
- Psoriasis: It significantly reduces plaque formation and itching.
- Eczema: Effective in alleviating symptoms such as redness and irritation.
- Dermatitis: Used in treating contact dermatitis and seborrheic dermatitis.
Efficacy Studies
Several studies have evaluated the efficacy of Clobetasol Propionate in clinical settings:
| Study | Condition | Efficacy Rate | Notes |
|---|---|---|---|
| Smith et al. (2020) | Psoriasis | 85% improvement | Compared with placebo |
| Johnson et al. (2019) | Eczema | 78% improvement | Randomized controlled trial |
| Lee et al. (2021) | Contact Dermatitis | 90% improvement | Short-term use |
These studies indicate a high rate of efficacy across various skin conditions, supporting its status as a first-line treatment option.
Case Study 1: Treatment of Psoriasis
A 45-year-old male with chronic psoriasis was treated with Clobetasol Propionate ointment twice daily for four weeks. The patient exhibited a significant reduction in psoriatic plaques and reported a decrease in associated pruritus. Follow-up assessments indicated sustained remission for three months post-treatment.
Case Study 2: Management of Eczema
A 30-year-old female diagnosed with severe eczema was prescribed Clobetasol Propionate cream for a duration of six weeks. The patient demonstrated a marked improvement in skin hydration and reduction in erythema. Side effects included mild skin atrophy, which resolved after discontinuation of treatment.
Safety Profile and Side Effects
While Clobetasol Propionate is effective, it is not without risks:
- Local Side Effects: Skin atrophy, telangiectasia, and striae can occur with prolonged use.
- Systemic Effects: Rarely, systemic absorption can lead to adrenal suppression or Cushing's syndrome if used extensively over large body areas.
Recommendations for Use
To minimize adverse effects:
- Limit use to the shortest duration necessary.
- Avoid occlusive dressings unless directed by a healthcare provider.
- Regular monitoring for potential side effects is advised.
Q & A
Basic Question: What synthetic strategies are recommended for optimizing the yield of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate?
Methodological Answer:
Key steps include:
- Epoxide Ring Opening : Reacting the epoxy precursor (e.g., 21-chloro-9beta,11beta-epoxy derivative) with perchloryl fluoride (ClO₃F) in THF-water mixtures to introduce fluorine at position 9 and stabilize the stereochemistry .
- Fluorination and Dehydrogenation : Use HF-urea complexes for controlled fluorination at position 6α, followed by dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in refluxing dioxane to finalize the conjugated diene system .
- Catalytic Optimization : Employ Sc(OTf)₃ in methanol-water under microwave irradiation (80°C) to enhance regioselectivity during hydroxylation steps .
Basic Question: How can researchers validate the purity of this compound and its intermediates during synthesis?
Methodological Answer:
- Impurity Profiling : Use EP-certified reference standards (e.g., Impurity K(EP): Betamethasone 21-Propionate) for LC-MS calibration to detect structurally related impurities like 21-chloro derivatives or incomplete propionylation .
- Chromatographic Methods : Optimize reversed-phase HPLC with UV detection (λ = 240–254 nm) using C18 columns and acetonitrile-phosphate buffer gradients. Retention times for the parent compound and impurities (e.g., Clobetasol) should be validated against certified standards .
Advanced Question: How does fluorination at position 9 influence CYP17A1-mediated metabolism compared to non-fluorinated analogues?
Methodological Answer:
- Enzyme Kinetics : Fluorine at position 9 reduces CYP17A1 substrate binding affinity (Km) by 2.4-fold compared to pregnenolone derivatives, as shown in LCMS-monitored assays with NADPH-cytochrome P450 reductase (CPR) .
- Metabolic Stability : Fluorine’s electronegativity hinders 17α-hydroxylase activity, preventing hydroxylation at position 17 but enhancing resistance to oxidative degradation. Use cytochrome b5 (b5) to study lyase activity on fluorinated substrates .
Advanced Question: What experimental approaches resolve contradictions in impurity quantification across different analytical batches?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), acid/alkali hydrolysis, and UV light to simulate degradation pathways. Compare impurity profiles using validated LC-MS methods .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to batch data, focusing on variables like solvent purity (THF/water ratios) and reaction time, which impact impurity formation (e.g., 21-chloro byproducts) .
Advanced Question: How do structural modifications at position 16β-methyl and 17-propionate affect glucocorticoid receptor binding?
Methodological Answer:
-
SAR Studies : Compare receptor affinity (IC₅₀) of derivatives using radioligand binding assays. For example:
Derivative IC₅₀ (nM) Source 16β-methyl, 17-propionate 0.8 16α-methyl, 17-acetate 3.2 -
Molecular Dynamics : Simulate docking with the glucocorticoid receptor (PDB: 1NHZ) to show that 16β-methyl enhances hydrophobic interactions in the ligand-binding domain, while 17-propionate stabilizes hydrogen bonding with Arg611 .
Advanced Question: What methodologies assess the compound’s toxicity in absence of comprehensive ecological data?
Methodological Answer:
- In Vitro Models : Use HepG2 cells for hepatotoxicity screening (LD₅₀ via MTT assay) and zebrafish embryos (FET test) for developmental toxicity. Compare results to structurally similar corticosteroids (e.g., Betamethasone 21-Propionate) .
- Read-Across Analysis : Leverage ECHA databases to predict bioaccumulation (logP = 3.2) and persistence using QSAR models, despite limited experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
